molecular formula C12H20O12 B147061 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid CAS No. 129568-53-2

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid

Cat. No.: B147061
CAS No.: 129568-53-2
M. Wt: 356.28 g/mol
InChI Key: SYZNAVOGLCTGII-OZURMKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid involves the glycosylation of glucuronic acid with galactose. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Commonly used methods include:

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. Fusarium species can be cultured in a controlled environment to produce the acidic polysaccharide containing this compound. The polysaccharide is then extracted and hydrolyzed to obtain the disaccharide .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to lectins and glycoproteins, modulating cell signaling and immune responses. The glucuronic acid moiety is known to participate in detoxification processes by conjugating with toxins and facilitating their excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid is unique due to its specific glycosidic linkage and the presence of a glucuronic acid moiety, which imparts distinct chemical and biological properties. Unlike X-Gal, which is primarily used as a reporter substrate, this compound has broader applications in chemistry, biology, and medicine .

Properties

CAS No.

129568-53-2

Molecular Formula

C12H20O12

Molecular Weight

356.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H20O12/c13-1-3(15)5(16)6(17)4(2-14)23-12-9(20)7(18)8(19)10(24-12)11(21)22/h2-10,12-13,15-20H,1H2,(H,21,22)/t3-,4+,5+,6-,7+,8+,9-,10+,12+/m1/s1

InChI Key

SYZNAVOGLCTGII-OZURMKAVSA-N

SMILES

C(C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)O

Synonyms

O-alpha-glucopyranosyluronate-(1-2)-galactose
O-GluUr-Gal

Origin of Product

United States

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